Product packaging for Triphenylantimony dibromide(Cat. No.:CAS No. 1538-59-6)

Triphenylantimony dibromide

Cat. No.: B073188
CAS No.: 1538-59-6
M. Wt: 512.9 g/mol
InChI Key: QHXPZUYAVMUVJN-UHFFFAOYSA-L
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Description

Triphenylantimony dibromide is a useful research compound. Its molecular formula is C18H15Br2Sb and its molecular weight is 512.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173041. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15Br2Sb B073188 Triphenylantimony dibromide CAS No. 1538-59-6

Properties

IUPAC Name

dibromo(triphenyl)-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXPZUYAVMUVJN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305981
Record name Triphenylantimonydibromide
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Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-59-6
Record name NSC173041
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Record name Triphenylantimonydibromide
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Historical Development of Triorganoantimony V Dihalides

The journey into the world of organoantimony compounds began in the mid-19th century. While the specific timeline for the first synthesis of triphenylantimony (B1630391) dibromide is not precisely documented in readily available literature, the development of its parent class, triorganoantimony(V) dihalides, is intrinsically linked to the foundational work in organometallic chemistry. Early chemists like Löwig and Schweizer in Germany, and Buckton in England, were pioneers in the synthesis of organoantimony compounds.

The synthesis of triorganoantimony(V) dihalides, including the dibromide, is often achieved through the oxidative addition of a halogen to a triorganoantimony(III) compound. For instance, the reaction of triphenylantimony with bromine directly yields triphenylantimony dibromide. This straightforward synthetic route likely facilitated its discovery and subsequent investigation by early researchers in the field.

Positioning Within the Broader Field of Organoantimony Compounds

Organoantimony compounds are broadly classified based on the oxidation state of the antimony atom, which can be either +3 (stibines) or +5 (stiboranes). Triphenylantimony (B1630391) dibromide falls into the latter category, specifically as a triorganoantimony(V) dihalide. These compounds are characterized by a trigonal bipyramidal geometry, with the three organic groups typically occupying the equatorial positions and the two halogen atoms in the axial positions. This structural arrangement is a key determinant of their reactivity.

Within the family of triorganoantimony(V) dihalides, the nature of the halogen and the organic substituents significantly influences the compound's properties. Triphenylantimony dibromide, with its bulky phenyl groups, exhibits distinct steric and electronic effects compared to its alkyl-substituted or other aryl-substituted counterparts. Its reactivity is often centered around the substitution of the bromide ligands, making it a versatile precursor for a wide range of derivatives.

Structural Elucidation and Coordination Geometries

Crystallographic Investigations

Single-crystal X-ray diffraction studies have unequivocally established the molecular structure of triphenylantimony (B1630391) dibromide. The compound typically adopts a trigonal bipyramidal geometry. In this arrangement, the three phenyl groups occupy the equatorial positions, while the two bromine atoms are situated in the axial positions. This configuration is a common feature for pentacoordinate organoantimony(V) compounds.

Triphenylantimony dibromide is a versatile precursor for the synthesis of a variety of antimony(V) complexes. nih.govnih.gov For instance, it reacts with catechol thioethers in the presence of a base to form triphenylantimony(V) catecholates. nih.govnih.govmdpi.com Similarly, reactions with substituted oximes and morpholine (B109124) dithiocarbamate (B8719985) lead to the formation of heteroleptic derivatives. researchgate.netresearchgate.net The synthesis of binuclear triphenylantimony(V) bis-catecholates has also been achieved using linker ligands like pyrazine (B50134) and 4,4′-dipyridyl. nih.gov Furthermore, its reaction with silver nitrate (B79036) can yield complex oxo-bridged structures. researchgate.net The resulting complexes have been characterized through various analytical techniques, including single-crystal X-ray diffraction, which reveals the intricate coordination geometries around the antimony center. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

The coordination polyhedron of this compound itself is typically a trigonal bipyramid. iucr.org However, the coordination geometry around the antimony atom in its derived complexes can vary significantly. Common polyhedra observed include:

Trigonal Bipyramidal: This geometry is prevalent in many five-coordinate triphenylantimony(V) complexes, such as those with dicarboxylate ligands where the carboxylate groups occupy the axial positions. nih.gov

Distorted Tetragonal Pyramidal: In some triphenylantimony(V) catecholate complexes, the coordination polyhedron is best described as a distorted tetragonal pyramid. nih.govnih.govdntb.gov.ua

Octahedral: Hexa-coordinate antimony(V) complexes, often formed with bidentate ligands, can exhibit a distorted octahedral geometry. researchgate.netresearchgate.net For example, in some dithiocarbamate derivatives, the geometry is distorted octahedral. researchgate.net

Pentagonal Bipyramidal: While less common, higher coordination numbers can be achieved, leading to more complex geometries.

The degree of distortion from ideal geometries is often quantified using the τ parameter, which is 0 for a perfect square pyramid and 1 for an ideal trigonal bipyramid. nih.gov For example, in a series of triphenylantimony(V) catecholates, the τ values varied, indicating a shift from a more tetragonal pyramidal to a more trigonal bipyramidal character. nih.govnih.gov

Detailed analysis of bond lengths and angles from crystallographic data provides further insight into the nature of bonding and steric effects within these molecules.

In this compound, the axial Sb-Br bonds are typically longer than the equatorial Sb-C bonds. rsc.org For derived complexes, the bond lengths and angles are influenced by the nature of the coordinated ligands. For example, in triphenylantimony(V) catecholate complexes, the apical Sb-C bonds in the distorted tetragonal pyramidal structures are often shorter than the basal Sb-C bonds. mdpi.com

Interactive Table: Selected Bond Lengths and Angles in Triphenylantimony(V) Complexes

Complex Sb-O (Å) Sb-C (Å) O-Sb-O (°) C-Sb-C (°)
[(3,6-DBCat)SbPh₃]₂·DABCO nih.gov 2.019(1), 2.033(1) 2.125(2), 2.143(2), 2.143(2) 79.69(5) -
4,4′-bipyridine linked complex nih.gov 2.039(7), 2.036(7) 2.143(1), 2.151(1), 2.128(1) 79.55(3) -
[Ph₃Sb(L1)₂] nih.gov - - - -

Note: This table is interactive and can be sorted by clicking on the headers. The data represents a selection of bond lengths and angles from the literature and is not exhaustive.

Spectroscopic Probes of Molecular Structure

Spectroscopic techniques, particularly vibrational spectroscopy, provide valuable information about the functional groups present in a molecule and the nature of the metal-ligand bonds.

Infrared (IR) spectroscopy is a powerful tool for characterizing this compound and its derivatives. The IR spectra of these compounds show characteristic absorption bands associated with the triphenylantimony group and the coordinated ligands.

The triphenylantimony group itself gives rise to absorption bands near 450 cm⁻¹ and 290 cm⁻¹. cdnsciencepub.com The asymmetric Sb-C stretching vibration is typically observed around 450 cm⁻¹. niscpr.res.in The presence of coordinated ligands introduces new vibrational modes. For instance, in catecholate complexes, the C-O stretching frequencies are observed, and in dithiocarbamate complexes, the C-N and C-S stretching vibrations are informative. nih.govniscpr.res.in In organoantimony(V) derivatives of bivalent anions like sulfate (B86663) or oxalate, the spectral features of the anion group indicate a bridging function, leading to polymeric structures. cdnsciencepub.com

Interactive Table: Key Infrared Spectral Data for Triphenylantimony Derivatives

Compound Type Key Vibrational Modes Approximate Frequency (cm⁻¹) Reference
Triphenylantimony compounds Sb-C stretching 450, 290 cdnsciencepub.com
Triphenylantimony alkoxides Sb-O stretching ~410 niscpr.res.in
Binuclear catecholates with N-donor linkers Carom-N stretching 1360-1250 nih.gov
Binuclear catecholates with N-donor linkers C-N stretching 1200-1240 nih.gov

Note: This table is interactive and allows for sorting of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of this compound in solution. By analyzing the magnetic behavior of atomic nuclei such as ¹H, ¹³C, and ³¹P, researchers can gain detailed insights into the electronic environment and connectivity of atoms within the molecule.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy is instrumental in confirming the integrity of the phenyl groups attached to the antimony center in this compound. The spectra of this compound and its derivatives consistently show signals in the aromatic region, which are characteristic of the phenyl ring protons.

In derivatives of this compound, the aromatic protons of the phenyl groups typically appear as a multiplet in the region of δ 7.40–8.50 ppm. ijsr.netmdpi.com For instance, in a series of triphenylantimony(V) catechol-thioether derivatives synthesized from this compound, the phenyl protons attached to antimony consistently resonate as multiplets between δ 7.40 and 7.95 ppm. mdpi.com Specifically, the ¹H NMR spectrum of one such derivative showed multiplets for the phenyl groups at δ 7.42–7.60 ppm (9H) and δ 7.82–7.95 ppm (6H). mdpi.com Another related compound displayed these multiplets at δ 7.41–7.57 ppm (9H) and δ 7.74–7.90 ppm (6H). mdpi.com The presence and pattern of these signals confirm that the three phenyl groups remain bonded to the antimony atom during chemical transformations. The signals for the aromatic protons are often observed as complex multiplets due to the overlapping resonances of the ortho, meta, and para protons.

¹H NMR Chemical Shift Data for Phenyl Groups in this compound Derivatives

Derivative TypeChemical Shift (δ, ppm)SolventReference
Bromo and bis(heterocyclic dithiocarbamate)7.57-8.50 (multiplet)CDCl₃/DMSO-d₆ ijsr.net
Catechol-thioether7.42-7.60 and 7.82-7.95 (multiplets)CDCl₃ mdpi.com
Catechol-thioether7.40-7.58 and 7.72-7.95 (multiplets)CDCl₃ mdpi.com
Carbon-13 (¹³C) NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy provides further confirmation of the structure of this compound, offering detailed information about the carbon skeleton of the phenyl ligands. The ¹³C NMR spectrum typically displays four distinct signals for the phenyl carbons, corresponding to the ipso- (the carbon directly bonded to Sb), ortho-, meta-, and para-carbons.

In studies of triphenylantimony(V) derivatives, these signals appear at their expected positions. ijsr.net For example, in a triphenylantimony(V) catechol-thioether derivative, the phenyl carbon signals were observed at δ 129.18, 131.12, 131.90, and 135.00 ppm. mdpi.com Another similar derivative showed signals at δ 129.28, 131.25, 132.72, and 135.14 ppm. mdpi.com The consistency of these chemical shifts across different derivatives confirms the stable Ph₃Sb core. A comparative study of triphenylantimony bromo and bis-heterocyclic dithiocarbamate derivatives showed that the carbon signals of the triphenylantimony(V) moiety appeared at their expected positions, further substantiating the proposed structures. ijsr.net

¹³C NMR Chemical Shift Data for Phenyl Groups in this compound Derivatives

Derivative TypeChemical Shifts (δ, ppm)SolventReference
Catechol-thioether129.18, 131.12, 131.90, 135.00CDCl₃ mdpi.com
Catechol-thioether129.28, 131.25, 132.72, 135.14CDCl₃ mdpi.com
bis(4-aminophenylacetate)Data confirms distorted trigonal bipyramidal geometryNot Specified researchgate.net
Antimony-121 (¹²¹Sb) Mössbauer Spectroscopy

Antimony-121 (¹²¹Sb) Mössbauer spectroscopy is a highly specialized and powerful technique for probing the chemical environment of the antimony nucleus. It provides unique insights into the oxidation state, bonding, and stereochemistry of antimony compounds. This method measures the resonant absorption of gamma rays by ¹²¹Sb nuclei, yielding parameters such as the isomer shift (δ) and the quadrupole coupling constant (e²qQ).

Studies on antimony(V) complexes, which are structurally related to this compound, use these parameters to deduce structural information. rsc.org The isomer shift is sensitive to the s-electron density at the antimony nucleus and can distinguish between Sb(III) and Sb(V) oxidation states. The quadrupole coupling constant provides information about the symmetry of the electric field gradient around the nucleus, which is related to the geometry of the ligands. rsc.org For pentacoordinate organoantimony(V) compounds like this compound, which typically adopt a trigonal-bipyramidal geometry, ¹²¹Sb Mössbauer spectroscopy can confirm the structural arrangement and the nature of the antimony-ligand bonds. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

In the context of organoantimony compounds, MS is used to confirm the successful synthesis of derivatives. For example, liquid chromatography-mass spectra (LC-MS) have been used to characterize triphenylantimony(V) heteroleptic derivatives, confirming their proposed structures. researchgate.net The mass spectrum of a compound like this compound would be expected to show a molecular ion peak corresponding to [C₁₈H₁₅Br₂Sb]⁺. The isotopic pattern of this peak would be highly characteristic, showing the contributions from the isotopes of antimony (¹²¹Sb and ¹²³Sb) and bromine (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern can reveal the step-wise loss of bromide and phenyl ligands, providing further structural confirmation.

Reactivity and Transformation Pathways

Ligand Exchange Reactions

Triphenylantimony (B1630391) dibromide readily undergoes exchange reactions with catechol derivatives in the presence of a base, such as triethylamine, to yield triphenylantimony(V) catecholates. This reaction involves the deprotonation of the catechol hydroxyl groups by the base, followed by nucleophilic attack of the resulting catecholate dianion on the antimony center, displacing the bromide ions. The triethylammonium bromide byproduct is typically removed by filtration.

This synthetic strategy has been successfully employed to prepare a range of triphenylantimony(V) complexes with substituted catechols. The introduction of different functional groups onto the catechol ring allows for the fine-tuning of the electronic and steric properties of the resulting organoantimony compounds.

A notable extension of the reactivity with catechol derivatives involves the use of thioether-functionalized catecholates. The reaction of triphenylantimony dibromide with 3-alkylthio/arylthio-substituted 4,6-di-tert-butylcatechols in the presence of triethylamine affords a series of triphenylantimony(V) catecholates featuring a thioether group. These reactions proceed smoothly in toluene, yielding the desired complexes and triethylammonium bromide.

The resulting compounds, such as (3-RS-4,6-DBCat)SbPh₃, incorporate an additional redox-active center in the form of the thioether group. This modification influences the electrochemical properties of the complexes, leading to a shift in the potential of the "catechol/o-semiquinone" redox transition to the anodic region, indicative of the electron-withdrawing nature of the thioether substituent.

A series of these compounds have been synthesized with varying alkyl and aryl substituents on the sulfur atom, demonstrating the versatility of this reaction.

Table 1: Synthesized Triphenylantimony(V) Catecholates with Thioether Functionalities

CompoundR Group
1 n-butyl
2 n-hexyl
3 n-octyl
4 cyclopentyl
5 cyclohexyl
6 benzyl
7 phenyl
8 naphthyl-2

Data sourced from studies on the synthesis of triphenylantimony(V) 3-alkylthio/arylthio-substituted 4,6-di-tert-butylcatecholates.

This compound reacts with potassium O-alkyl, O-cycloalkyl, and O-aryl trithiophosphates in a 1:1 molar ratio in methanol to synthesize triphenylantimony(V) trithiophosphates. These reactions result in the formation of compounds with the general formula Ph₃Sb[S₂(S)P(OR)]₂. The products are typically colorless viscous liquids that are soluble in common organic solvents. Spectroscopic studies, including IR, ¹³C NMR, and ³¹P NMR, suggest a trigonal bipyramidal geometry for these compounds, with the trithiophosphate moiety acting as a bidentate ligand.

Table 2: Selected Synthesized Triphenylantimony(V) Trithiophosphates

R Group
Me
Et
Prⁿ
Prⁱ
Buⁿ
Buˢ
Buⁱ
Amⁱ
Ph
Cyclohexyl

This table is based on the reported synthesis of various triphenylantimony(V) trithiophosphates.

The reaction of this compound with sodium salts of heterocyclic dithiocarbamates provides a pathway to triphenylantimony(V) bromo- and bis-(heterocyclic dithiocarbamate) derivatives. The stoichiometry of the reactants determines the final product. A 1:1 molar ratio yields the monobromo derivatives, (Br)Ph₃Sb(S₂CNRR'), while a 1:2 molar ratio leads to the formation of the bis-dithiocarbamate complexes, Ph₃Sb(S₂CNRR')₂.

These reactions are typically carried out in a suitable organic solvent. The resulting bromo derivatives are often colored solids, whereas the bis-dithiocarbamate compounds are generally white crystalline solids. Both types of derivatives exhibit solubility in common organic solvents.

Table 3: Products from the Reaction of Ph₃SbBr₂ with Sodium Salts of Heterocyclic Dithiocarbamates

Molar Ratio (Ph₃SbBr₂ : NaS₂CNRR')Product TypeGeneral Formula
1:1Bromo triphenylantimony(V)-(heterocyclic dithiocarbamate)(Br)Ph₃Sb(S₂CNRR')
1:2Triphenylantimony(V) bis-(heterocyclic dithiocarbamate)Ph₃Sb(S₂CNRR')₂

This information is derived from studies on the synthesis of triphenylantimony(V) derivatives of heterocyclic dithiocarbamates.

The direct reaction of this compound with oximes to form triphenylantimony(V) oximates is not extensively detailed in the available research. However, related triarylantimony dioximates have been synthesized through substitution reactions, which may involve precursors like this compound.

A more commonly reported method for the synthesis of triorganoantimony oximates involves the reaction of triphenylantimony with an oxime in the presence of an oxidizing agent such as tert-butyl hydroperoxide. This oxidative addition pathway yields monomeric triorganoantimony oximates with a trigonal-bipyramidal structure. While this does not directly involve this compound as a starting material, it represents a key transformation pathway for forming antimony-oxime bonds.

Based on the available scientific literature, the direct ligand exchange reaction between this compound and phosphinic acids has not been described. Further research is required to determine if this transformation pathway is viable for the synthesis of triphenylantimony(V) phosphinates.

Oxidative Processes and Redox Chemistry

This compound is an effective oxidizing agent for the conversion of α-hydroxyketones to their corresponding α-diketones. The reaction is carried out in the presence of two equivalents of a base. scite.ai For instance, benzoin is oxidized to benzil in excellent yield using this method. The process is part of a broader antimony-catalyzed cycle that can involve debromination and oxidation steps. scite.ai

α-Hydroxyketone Substrateα-Diketone ProductReported Yield
BenzoinBenzil83%
ToluoinTolil97%
1-(2-Furyl)-2-keto-2-phenylethanol1-(2-Furyl)-2-phenylethanedione96%

While this compound itself is the starting reagent, its derivatives, particularly those with redox-active ligands like catecholates and o-amidophenolates, are notable for their involvement in intramolecular redox processes. mdpi.comnih.gov In these complexes, the triphenylantimony(V) center can facilitate the change in the oxidation state of the coordinated ligand. For example, the interaction of certain triphenylantimony(V) catecholates with molecular oxygen can lead to the formation of spiroendoperoxide complexes. mdpi.com This mechanism involves the oxidation of the dianionic catecholate ligand to a radical anion, which then interacts with a coordinated superoxide radical anion. mdpi.com The introduction of other redox-active centers, such as a thioether group on the catechol ring, further expands the number of possible redox states within the molecule. mdpi.com

The electrochemical behavior of complexes derived from this compound has been extensively studied using techniques like cyclic voltammetry. These studies provide insight into the redox potentials and stability of different oxidation states of the molecules. The ligands play a crucial role in the electrochemical properties of these complexes. nih.govresearchgate.net

Triphenylantimony(V) catecholate complexes, synthesized from the dibromide, exhibit complex electrochemical behavior. The oxidation processes often involve the catecholate ligand, which can undergo sequential one-electron oxidations from catecholate to o-semiquinone and then to o-benzoquinone. nih.gov The introduction of thioether groups into the catecholate ligand can shift the oxidation potential to the anodic region, indicating the electron-withdrawing nature of these substituents. mdpi.comnih.gov Similarly, dithiolate complexes also show irreversible oxidation corresponding to a one-electron transfer, followed by a subsequent chemical reaction. researchgate.net

The coordination of additional ligands, such as pyrazine (B50134), to the antimony center in these catecholate complexes can alter the mechanism of electrooxidation, sometimes consolidating two separate redox stages into a single multielectron step. nih.gov

Complex TypeElectrochemical ProcessKey Findings
Triphenylantimony(V) CatecholatesQuasi-reversible, two-stage oxidationInvolves Cat/SQ and SQ/BQ redox stages. nih.gov Potentials are influenced by substituents on the catechol ring. researchgate.net
Catechol-Thioether ComplexesOxidation of catechol and thioetherThioether group shifts catechol oxidation to more positive potentials. mdpi.comnih.gov
Dithiolate ComplexesIrreversible, one-electron oxidationThe initial oxidation is followed by a chemical stage, indicating the instability of the resulting radical cation. researchgate.net
Catecholate Adducts with N-DonorsMulti-electron oxidationCoordination of N-donor ligands (e.g., pyrazine) can merge the two distinct catecholate oxidation steps into one. nih.gov

Insertion Reactions

Formation of μ-Oxo-bridged Antimony(V) Complexes

The hydrolysis of this compound leads to the formation of a μ-oxo-bridged antimony(V) complex, specifically μ-oxo-bis(bromotriphenylantimony). This reaction involves the replacement of the two bromine atoms with a single bridging oxygen atom, linking two triphenylantimony bromide units.

The synthesis of a triclinic modification of μ-oxo-bis(bromotriphenylstibium) has been reported through the reaction of this compound with water in benzene. lookchem.com The process involves refluxing a mixture of this compound and water in benzene, followed by the addition of heptane and slow evaporation of the solvent to yield pale yellow crystals of the μ-oxo-bridged complex. lookchem.com

The general reaction can be represented as:

2 (C₆H₅)₃SbBr₂ + H₂O → [(C₆H₅)₃SbBr]₂O + 2 HBr

The structure of these μ-oxo-bridged complexes features a central Sb-O-Sb linkage. The coordination geometry around the antimony atoms is typically a distorted trigonal bipyramid, with the three phenyl groups in the equatorial positions and the bridging oxygen atom and the bromine atom in the axial positions.

Table 1: Synthesis Details for μ-Oxo-bis(bromotriphenylstibium) (Triclinic Modification) lookchem.com

ReactantsSolventReaction ConditionsProduct
This compound, WaterBenzeneReflux for 1 hourμ-Oxo-bis(bromotriphenylstibium)

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of main-group element compounds, including organoantimony(V) halides. DFT calculations allow for the optimization of molecular geometry and the determination of molecular orbital energies, which are fundamental to understanding the compound's stability and reactivity.

Theoretical studies on molecules structurally similar to triphenylantimony (B1630391) dibromide, such as triphenylamine-based compounds, have utilized DFT to predict their optimized molecular structures, main molecular vibrations, and absorption and emission spectra. researchgate.netresearchgate.netescholarship.org For triphenylantimony dibromide, DFT calculations would typically be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher reactivity. researcher.life

In related organoantimony compounds, the HOMO is often localized on the phenyl rings, while the LUMO is typically associated with the antimony center and the axial halide ligands. nih.gov This distribution suggests that the initial sites for electrophilic attack are the phenyl groups, whereas nucleophilic attack is more likely to occur at the antimony center. researchgate.net Furthermore, DFT is used to model the electronic structure of related triphenylamine molecules with different anchoring groups on semiconductor surfaces, providing insights into charge transfer characteristics. scispace.comamericanelements.com

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for a Generic Triaryl Antimony Compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.8Primarily located on the aryl groups
LUMO-1.5Concentrated on the Sb-X (X=halide) antibonding orbitals
HOMO-LUMO Gap 5.3 Indicator of chemical reactivity and stability

Note: The values presented are illustrative and based on typical DFT calculations for triaryl antimony(V) compounds. Actual values for this compound would require specific calculations.

Analysis of Topological and Energetic Characteristics of Antimony Complexes

The topological and energetic characteristics of antimony complexes, including this compound, are explored using advanced computational techniques to understand their stability and bonding nature. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution within a molecule, providing insights into the nature of chemical bonds. nih.gov

QTAIM analysis can characterize bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. In contrast, for closed-shell interactions like ionic bonds or van der Waals forces, ρ is low and ∇²ρ is positive. nih.gov

Modeling of Anion Binding Sites and Lewis Acidity

Organoantimony(V) compounds, including this compound, are known for their Lewis acidic character, which enables them to bind anions. Computational modeling plays a crucial role in identifying and characterizing the anion binding sites and quantifying the Lewis acidity. The concept of a "σ-hole" is central to understanding the Lewis acidity of pnictogen compounds. A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to an atom, in this case, the C-Sb or Br-Sb bonds.

Computational studies have shown that for many organoantimony(V) compounds, multiple σ-holes can exist on the antimony surface, providing several potential sites for anion binding. mdpi.com The strength and location of these σ-holes can be influenced by the nature of the substituents on the antimony atom. In this compound, the electron-withdrawing bromine atoms are expected to enhance the positive electrostatic potential of the σ-holes, thereby increasing its Lewis acidity compared to its trivalent precursor, triphenylantimony.

The binding of anions, such as fluoride or chloride, to organoantimony(V) centers has been extensively modeled. These studies often reveal a delicate balance between the strain energy required to deform the host molecule to accommodate the anion and the interaction energy of the anion with the antimony center. mdpi.com The binding preferences can be influenced by steric factors, with bulky substituents directing the anion to less sterically hindered σ-holes. mdpi.com

Charge Distribution and Bond Critical Point Analysis

The distribution of electronic charge within the this compound molecule and the nature of its chemical bonds are fundamental to its chemical behavior. These properties are investigated computationally through methods like Natural Bond Orbital (NBO) analysis and the aforementioned QTAIM.

NBO analysis provides a localized picture of chemical bonding by partitioning the molecular wavefunction into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. This analysis can reveal the extent of charge transfer between atoms and the nature of the donor-acceptor interactions within the molecule. For this compound, NBO analysis would likely show significant polarization of the Sb-Br bonds, with a partial positive charge on the antimony atom and partial negative charges on the bromine atoms.

As mentioned previously, QTAIM analysis provides a detailed description of the electron density distribution. By examining the bond critical points (BCPs) for the Sb-C and Sb-Br bonds, one can quantify their covalent and ionic character.

Table 2: Typical QTAIM Parameters for Bonds in Organoantimony(V) Halides

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Interpretation
Sb-C~0.1< 0Predominantly covalent
Sb-Br~0.08> 0Polar covalent with significant ionic character

Note: These values are representative and intended to illustrate the application of QTAIM analysis. Specific values for this compound would require dedicated computational studies.

The analysis of charge density and BCPs helps in understanding the reactivity of the molecule. For instance, regions of charge depletion are susceptible to nucleophilic attack, while regions of charge concentration are prone to electrophilic attack.

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides invaluable theoretical insights into the mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the reaction of this compound with a Lewis base can be modeled to understand the thermodynamics and kinetics of adduct formation. Such studies can elucidate the role of the solvent and the electronic and steric effects of the reactants on the reaction rate and equilibrium.

Furthermore, theoretical studies can shed light on more complex transformations, such as ligand exchange reactions or redox processes. For example, the mechanism of the reaction between triphenylantimony(V) catecholates and molecular oxygen to form spiroendoperoxide complexes has been investigated computationally, revealing a multi-step process involving changes in the oxidation state of the ligand and the coordination of a superoxide radical. While not directly involving this compound, these studies showcase the power of computational methods to unravel intricate reaction mechanisms in organoantimony chemistry.

In the context of catalysis, computational studies can help in designing more efficient catalysts by providing an understanding of the catalytic cycle at a molecular level. For organoantimony compounds, this could involve modeling the activation of substrates and the regeneration of the catalyst.

Coordination Chemistry and Supramolecular Assembly

Formation of Coordination Complexes with Diverse Ligands

Triphenylantimony (B1630391) dibromide is a precursor to triphenylantimony(V) complexes, which readily coordinate with a variety of ligands. The synthesis typically involves the substitution of the bromide ions. These reactions often lead to the formation of five- or six-coordinate antimony centers, most commonly exhibiting a distorted trigonal bipyramidal geometry where the three phenyl groups occupy the equatorial positions.

The range of ligands that form stable complexes is extensive, including:

Carboxylates: Triphenylantimony(V) dicarboxylate complexes are synthesized through a salt metathesis reaction where triphenylantimony dichloride (derived from the dibromide) is treated with the sodium salt of a carboxylic acid. nih.gov For example, complexes with benzoic acid derivatives like acetylsalicylic acid and 3-acetoxybenzoic acid have been characterized. nih.gov

Dithiolates and Dithiocarbamates: The reaction of triphenylantimony dichloride with substituted benzene-1,2-dithiols in the presence of a base yields triphenylantimony(V) dithiolate complexes. nih.gov Similarly, heteroleptic derivatives containing morpholine (B109124) dithiocarbamate (B8719985) have been synthesized from triphenylantimony dibromide. nih.gov

Oximes: Substituted oximes can be introduced via successive substitution reactions, reacting this compound with the sodium salt of the oxime. nih.gov

Semicarbazones: Complexes of the type Ph₃SbCl(L), where L is a deprotonated semicarbazone, have been synthesized by reacting triphenylantimony(V) dichloride with various semicarbazone ligands. In these complexes, the ligand coordinates through its oxygen and azomethine nitrogen atoms, resulting in an octahedral geometry around the antimony atom. nih.gov

The resulting complexes are typically neutral, non-ionic compounds. nih.gov Structural analyses, particularly single-crystal X-ray diffraction, have been crucial in confirming the molecular geometries of these coordination compounds. nih.gov

Table 1: Examples of Coordination Complexes Derived from Triphenylantimony(V)

Ligand Type Example Ligand Resulting Complex Type Antimony Coordination Geometry Reference
Carboxylate Acetylsalicylic Acid [Ph₃Sb(L)₂] Distorted Trigonal Bipyramidal nih.gov
Dithiocarbamate Morpholine dithiocarbamate [Ph₃Sb(Oxime)(Dithiocarbamate)] Distorted Octahedral nih.gov
Dithiolate 3,6-dichlorobenzene-1,2-dithiol Ph₃Sb(S₂C₆H₂Cl₂) Not specified nih.gov
Semicarbazone Furfuraldehyde semicarbazone [Ph₃SbCl(L)] Octahedral nih.gov
Oximate 2-oxybenzaldoximate [Ph₃SbCl(L)] Distorted Trigonal Bipyramidal researchgate.net

Role as a Precursor in Multi-metallic Systems

Beyond forming mononuclear complexes, triphenylantimony(V) compounds derived from the dibromide can act as precursors or "metalloligands" in the synthesis of multi-metallic, or heterometallic, systems. In this role, a stable triphenylantimony(V) complex containing open coordination sites is first synthesized, which then coordinates to a second, different metal center.

A notable example involves the use of a mononuclear triphenylantimony(V) quinone-catecholate complex, (Q-Cat)SbPh₃. This complex serves as a building block for constructing more intricate heterometallic structures. Research has demonstrated the synthesis of:

A chromium(III) complex: CrIII[(SQ-Cat)SbPh₃]₃

A copper(II) complex: CuII[(SQ-Cat)SbPh₃]₂

A zinc complex: I₂Zn(Q-Cat)SbPh₃

In these systems, the triphenylantimony(V) catecholate moiety acts as a ligand, coordinating to the second metal ion (Cr, Cu, or Zn) through its oxygen atoms. This approach allows for the creation of complex architectures where the distinct properties of each metal can be combined.

Investigation of Intermolecular Interactions and Crystal Packing

The supramolecular assembly of this compound and its derivatives in the solid state is governed by a variety of weak intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-interactions, dictate the final crystal packing arrangement. The phenyl groups of the molecule are critical participants in these interactions.

C-H...O and C-H...π hydrogen bonds are recognized as significant directional forces in the crystal engineering of organometallic compounds. In the crystal lattices of triphenylantimony(V) complexes, the aromatic C-H groups of the phenyl rings can act as hydrogen bond donors.

C-H...O Interactions: When ligands containing oxygen atoms (e.g., carboxylates, oximes) are part of the complex, the phenyl C-H groups can form weak hydrogen bonds with these oxygen atoms on neighboring molecules. These interactions help to link molecules into larger supramolecular arrays.

Another crucial non-covalent force is the π-π stacking interaction, which occurs between the aromatic phenyl rings of adjacent triphenylantimony units. This interaction typically involves a parallel-displaced arrangement of the rings, where the center of one ring is offset from the center of its neighbor. This geometry maximizes attractive dispersion and electrostatic forces while minimizing steric repulsion. These stacking interactions often lead to the formation of columnar or layered structures within the crystal lattice, playing a key role in stabilizing the solid-state architecture.

Design and Synthesis of Coordination Polymers and Macrocyclic Compounds

A comprehensive review of scientific literature indicates that while this compound is a versatile precursor for discrete mononuclear and multi-metallic coordination complexes, its specific application as a primary building block in the targeted design and synthesis of extended coordination polymers or well-defined macrocyclic compounds is not prominently documented. The typical trigonal bipyramidal geometry of Ph₃Sb(V) derivatives, with ligands in the axial positions, does not readily lend itself to propagation into extended polymeric or macrocyclic frameworks without specialized, multi-functional bridging ligands that have not been reported in this context.

Catalytic Applications

Polymerization Catalysis, specifically Ethylene (B1197577) Oxide Polymerization

There is a lack of available scientific literature detailing the specific application of triphenylantimony (B1630391) dibromide as a catalyst for the polymerization of ethylene oxide. While organometallic compounds are utilized in various polymerization reactions, specific research findings on the use of triphenylantimony dibromide for ethylene oxide polymerization are not documented in accessible scholarly articles.

Antimony-Catalyzed Oxidation Cycles

This compound has been effectively employed in the oxidation of α-hydroxyketones to produce α-diketones. oup.com This reaction typically proceeds in the presence of a base. The catalytic cycle for this process involves the in-situ regeneration of the active antimony(V) species.

R-CH(OH)-C(=O)-R' + (C₆H₅)₃SbBr₂ → R-C(=O)-C(=O)-R' + (C₆H₅)₃Sb + 2HBr

A key aspect of this catalytic process is the regeneration of this compound. This is achieved by coupling the oxidation of the α-hydroxyketone with a debromination reaction, creating a complete catalytic cycle. oup.com In this cycle, triphenylantimony, the reduced form of the catalyst, is reoxidized to this compound.

Table 1: Illustrative Examples of Antimony-Catalyzed Oxidation of α-Hydroxyketones

α-Hydroxyketone Substrateα-Diketone Product
BenzoinBenzil
2-Hydroxycyclohexanone1,2-Cyclohexanedione
1-Hydroxy-2-propanone2,3-Butanedione

This table presents illustrative examples of the types of transformations possible, as detailed yield and reaction condition data are found within the full text of the cited research, which was not accessible.

Antimony-Catalyzed Debromination Reactions

The catalytic cycle for the oxidation of α-hydroxyketones by this compound is coupled with an antimony-catalyzed debromination reaction. A notable example of this is the debromination of ethyl 2,3-dibromo-3-phenylpropionate. oup.com In this part of the cycle, triphenylantimony acts as the catalyst to remove the vicinal dibromides, yielding an alkene. The triphenylantimony is concurrently oxidized back to this compound, which can then participate in another round of α-hydroxyketone oxidation.

The debromination reaction can be generalized as:

R-CH(Br)-CH(Br)-R' + (C₆H₅)₃Sb → R-CH=CH-R' + (C₆H₅)₃SbBr₂

This coupled system allows for the use of a catalytic amount of the antimony compound to carry out the oxidation of the primary substrate.

Table 2: Components of the Antimony-Catalyzed Debromination-Oxidation Cycle

Role in Catalytic CycleChemical Species
Oxidizing AgentThis compound
Reducing Agent (Substrate)α-Hydroxyketone
Debromination SubstrateEthyl 2,3-dibromo-3-phenylpropionate
Regenerated CatalystThis compound
Byproduct of DebrominationEthyl cinnamate
Byproduct of Oxidationα-Diketone

This table outlines the roles of the key components in the coupled catalytic cycle as described in the abstract of the primary research article. oup.com

Advanced Topics and Future Research Directions

Exploration of Novel Ligand Systems for Triphenylantimony (B1630391) Dibromide Reactivity

The reactivity and structural diversity of compounds derived from Triphenylantimony dibromide are largely dictated by the nature of the ligands coordinated to the antimony center. Research in this area focuses on synthesizing and characterizing new complexes by reacting this compound with a variety of novel ligand systems. These reactions typically involve the substitution of the bromide ions.

The synthesis of Triphenylantimony(V) heteroleptic derivatives provides a clear example of this exploration. By reacting this compound successively with the sodium salts of substituted oximes and morpholine (B109124) dithiocarbamate (B8719985), researchers have created complexes with a distorted octahedral geometry around the antimony atom researchgate.net. Similarly, exchange reactions with various catechol thioethers in the presence of a base yield Triphenylantimony(V) catecholates nih.gov. These studies demonstrate that ligands such as oximes, dithiocarbamates, and functionalized catechols can be readily incorporated, leading to new chemical entities with potentially unique properties.

The table below summarizes various ligand systems that have been explored in conjunction with the triphenylantimony(V) core.

Ligand ClassExample LigandsResulting Complex TypeObserved Geometry
DicarboxylatesAcetylsalicylic acid, 3-acetoxybenzoic acid[Ph₃Sb(L)₂]Distorted Trigonal Bipyramidal
Catechol Thioethers3-alkylthio/arylthio-substituted 4,6-di-tert-butylcatechols(3-RS-4,6-DBCat)SbPh₃Tetragonal Pyramid to Trigonal Bipyramid
Heteroleptic SystemsSubstituted Oximes and Morpholine DithiocarbamatePh₃Sb[R(R')C:NO][S₂CN(CH₂CH₂)₂O]Distorted Octahedral
Schiff BasesTridentate Redox-Active Schiff Bases(Schiff Base)SbPh₃Distorted Octahedral

This table is generated based on data from research articles. researchgate.netnih.govmdpi.comnih.gov

This ongoing exploration of diverse ligand systems is crucial for fine-tuning the electronic and steric properties of the antimony center, thereby unlocking new reaction pathways and applications.

Investigation of Antimony's Role in Redox-Active Ligand Behavior

A particularly fascinating area of research involves the use of redox-active ligands with the Triphenylantimony(V) core. These ligands, which can exist in multiple stable oxidation states, introduce complex electronic behavior to the resulting molecule. While historically, the chemistry of antimony-based ligands was considered similar to their phosphorus counterparts, there is growing evidence that antimony ligands can display unique redox behavior. nih.govacs.org

In complexes derived from this compound and redox-active catechols, the ligand can undergo oxidation to its corresponding o-semiquinone and o-benzoquinone forms researchgate.net. Crucially, the antimony(V) center, while not undergoing a change in its own oxidation state, modulates the redox potential of the ligand nih.gov. For instance, the introduction of a thioether fragment into the catechol ligand shifts the potential of the "catechol/o-semiquinone" redox transition to the anodic region, indicating the electron-withdrawing nature of the substituent group nih.gov.

The antimony atom's Lewis acidity plays a key role. Coordinated antimony centers can act as Z-type ligands, retaining residual Lewis acidity that allows them to bind anions. nih.govacs.org This interaction can perturb the electronic structure of the complex and influence the redox behavior of the ligand. In some cases, the coordination of an additional ligand, such as a bromide anion, can stabilize the oxidized forms of the redox-active ligand researchgate.net. This modulation of the ligand's electron density by the antimony center is a key factor in facilitating redox-controlled processes nih.govacs.org.

Research has also shown that some Triphenylantimony(V) complexes with o-amidophenolate and catecholate ligands can react with molecular oxygen to form spiroendoperoxide complexes. This reaction proceeds through a change in the oxidation state of the redox-active ligand, not the antimony atom, highlighting the non-innocent role of the ligand in the system's reactivity nih.gov.

Development of New Spectroscopic Techniques for In-Situ Studies

Understanding the intricate reaction mechanisms and identifying transient species in this compound chemistry requires sophisticated analytical techniques capable of in-situ monitoring. While standard methods like NMR, IR, and single-crystal X-ray diffraction are essential for characterizing stable products, they are often insufficient for studying reaction dynamics researchgate.netnih.gov.

Electrochemical methods, particularly cyclic voltammetry (CV), are pivotal for investigating the redox properties of these compounds. CV studies allow for the in-situ generation and detection of radical-anion intermediates and provide quantitative data on the redox potentials of both the antimony center and the coordinated ligands researchgate.netnih.govrsc.org. For example, CV studies on certain organoantimony precursors have shown possible two-electron reduction pathways, suggesting the in-situ generation of radical intermediates nih.govrsc.org.

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for the direct detection and characterization of paramagnetic species, such as the radical intermediates formed during redox reactions. The existence of radical anions in the reduction of organoantimony compounds has been proven using EPR spectroscopy in solution, providing direct evidence for proposed mechanistic steps nih.gov.

Future developments will likely focus on combining these techniques with other spectroscopic methods to create hyphenated in-situ setups. For example, spectroelectrochemistry, which combines UV-Vis or IR spectroscopy with electrochemical measurements, could provide real-time structural information on species generated at the electrode surface. The development of faster and more sensitive detection methods will be crucial for capturing the kinetics and mechanism of reactions involving highly reactive intermediates of this compound.

Synergistic Experimental and Computational Approaches to Reaction Mechanism Elucidation

A comprehensive understanding of the reaction mechanisms involving this compound and its derivatives is best achieved through a close synergy between experimental and computational methods nih.gov. While experiments provide macroscopic observables like reaction rates and product distributions, computational chemistry offers insights into the microscopic details of reaction pathways, including transition state geometries and activation energies researchgate.net.

Density Functional Theory (DFT) calculations have become an indispensable tool in this field. They are used to calculate molecular geometries, orbital energies (HOMO-LUMO levels), and reaction energy profiles, which can then be compared with experimental data from X-ray crystallography and spectroscopy nih.gov. Such calculations have been used to understand the Lewis acidic character of antimony centers and to analyze the nature of intramolecular donor-acceptor interactions nih.govwikipedia.org. For instance, computational studies can reveal the presence of "σ-holes" on the antimony surface, which are regions of positive electrostatic potential responsible for its Lewis acidity and ability to engage in pnictogen bonding acs.org.

The distortion/interaction or activation strain model is another powerful computational tool that quantifies the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted species researchgate.net. This model provides a quantitative framework for understanding steric and electronic effects on reactivity.

By combining experimental techniques like kinetics studies and product analysis with computational modeling, researchers can build a complete and validated picture of a reaction mechanism. This integrated approach is essential for rational catalyst design and for predicting the reactivity of new this compound derivatives nih.govresearchgate.net.

Design of New Functional Materials based on this compound Derivatives

The unique electronic and structural properties of compounds derived from this compound make them attractive candidates for the development of new functional materials. Research is actively exploring their potential in sensing, catalysis, and optics.

Anion Sensing: The Lewis acidic nature of the antimony(V) center in this compound derivatives allows them to act as anion receptors. This property can be exploited to design chemosensors. For example, certain organoantimony(V) cations have been shown to function as fluoride anion sensors, where the binding of the fluoride ion leads to a strong enhancement of fluorescence emission wikipedia.org. The ability of coordinated antimony centers to bind anions can also lead to a colorimetric response, making them suitable for visual sensing applications nih.govacs.org.

Fluorescent Materials: Recent studies have revealed that some organoantimony compounds exhibit strong luminescence, emitting light under UV radiation nih.govrsc.org. This fluorescence can be tuned by modifying the organic ligands attached to the antimony center. This opens up possibilities for their use in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.

Catalysis: The ability of the antimony center to modulate the electronic properties of coordinated ligands and to facilitate redox processes suggests potential applications in catalysis nih.govacs.org. While still an emerging area, the unique reactivity of antimony-containing ambiphilic ligands, which feature both Lewis acidic (antimony) and Lewis basic sites, is being explored for catalytic transformations nih.govacs.org.

The table below outlines potential applications for materials derived from this compound.

Material TypeUnderlying PropertyPotential Application
Anion SensorsLewis acidity of Sb(V) centerDetection of fluoride and other anions
Fluorescent ProbesLuminescence of organoantimony coreBio-imaging, Organic Electronics (OLEDs)
CatalystsRedox activity, AmbiphilicityRedox-controlled catalysis, Activation of small molecules
Electrochromic MaterialsReversible redox statesSmart windows, Displays

This table is generated based on data from research articles. nih.govacs.orgnih.govrsc.orgwikipedia.orgmdpi.com

The rational design of new ligands and a deeper understanding of the structure-property relationships through combined experimental and computational studies will continue to drive the development of novel functional materials based on the versatile this compound platform.

Q & A

Q. What are the optimal synthetic routes for preparing triphenylantimony dibromide, and how do solvent systems influence yield?

this compound is synthesized via ligand substitution reactions using triphenylantimony(V) precursors. For example, reacting triphenylantimony chloride (SbPh₃Cl₂) with hydrogen bromide (HBr) in tetrahydrofuran (THF) under inert conditions yields the dibromide derivative . Solvent polarity and coordinating ability significantly affect reaction efficiency. THF, a polar aprotic solvent, enhances ion dissociation, while non-coordinating solvents like dichloromethane may reduce side reactions. Reaction monitoring via thin-layer chromatography (TLC) and purification through recrystallization from ethanol are recommended .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography resolves its trigonal bipyramidal geometry, with axial bromine ligands and equatorial phenyl groups .
  • Infrared (IR) spectroscopy identifies Sb-Br stretching vibrations (~250–300 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
  • NMR spectroscopy (¹H, ¹³C) confirms phenyl group integrity, with aromatic proton signals at δ 7.2–7.8 ppm .
  • Elemental analysis validates stoichiometry (e.g., C: 42.2%, H: 2.95%, Br: 31.1%) .

Q. How does this compound participate in ligand substitution reactions?

The bromide ligands are labile and can be replaced by stronger donors like catecholates or thiocyanate. For instance, reacting SbPh₃Br₂ with sodium thiocyanate (NaSCN) in acetone yields SbPh₃(NCS)₂, with reaction progress tracked via IR spectroscopy (disappearance of Sb-Br peaks). Stoichiometric control (1:2 molar ratio) and inert atmospheres prevent oxidation .

Advanced Research Questions

Q. What redox properties make this compound suitable for catalytic applications?

Triphenylantimony(V) derivatives exhibit reversible redox behavior, as shown by cyclic voltammetry (CV) in acetonitrile. The Sb(V)/Sb(III) couple occurs at E₁/₂ ≈ −0.45 V (vs. Ag/AgCl), enabling catalytic cycles in oxidation reactions. Binuclear complexes with bridging ligands (e.g., pyrazine) enhance redox activity by delocalizing electron density .

Q. How can thermodynamic functions of this compound inform its stability in different phases?

Low-temperature heat capacity measurements (0–480 K) reveal phase transitions and entropy changes. Debye’s multifractal model analysis (for T < 50 K) estimates the characteristic temperature (θ_D ≈ 120 K) and fractal dimension (d ≈ 2.3), suggesting a layered crystal structure. These data predict thermal stability limits (decomposition > 360°C) .

Q. What methodological challenges arise in separating this compound from reaction byproducts?

Co-distillation with unreacted bromine is a common issue. Reductive methods, such as treating the crude mixture with zinc powder, selectively reduce excess Br₂ to HBr without altering the target compound. Subsequent filtration and solvent evaporation yield pure product .

Q. How do structural modifications (e.g., substituents on phenyl rings) alter reactivity in this compound derivatives?

Electron-withdrawing groups (e.g., -NO₂) on phenyl rings increase Lewis acidity at the Sb center, accelerating ligand substitution. For example, para-nitro-substituted derivatives react with catechol 30% faster than unsubstituted analogs. Kinetic studies via UV-Vis spectroscopy and DFT calculations validate these trends .

Q. Can this compound serve as a precursor for environmentally relevant applications, such as wastewater treatment?

Its photocatalytic activity under UV light enables degradation of organic pollutants (e.g., dyes) via radical mechanisms. Experimental protocols involve dispersing SbPh₃Br₂ on TiO₂ substrates and monitoring pollutant concentration via HPLC. Controlled pH (6–8) and oxygen availability are critical for sustained activity .

Data Contradictions and Resolution Strategies

  • Contradiction : Conflicting reports on Sb-Br bond lengths in crystallographic studies (2.45–2.60 Å).
    Resolution : Compare data collection temperatures (low-temperature studies reduce thermal motion artifacts) and refine models using high-resolution datasets .
  • Contradiction : Discrepancies in redox potentials (±0.1 V) across studies.
    Resolution : Standardize electrolyte composition (e.g., 0.1 M TBAPF₆ in CH₃CN) and reference electrode calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.